molecular formula C13H17NO4 B6194968 3-[(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid CAS No. 2679950-49-1

3-[(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid

Cat. No.: B6194968
CAS No.: 2679950-49-1
M. Wt: 251.3
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Description

3-[(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid is a complex organic compound with a bicyclic structure. It is characterized by its unique stereochemistry and functional groups, which make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid typically involves multiple steps, starting with the construction of the bicyclic core. This can be achieved through a series of reactions including cyclization, protection, and deprotection steps. The tert-butoxy group is often introduced using tert-butoxycarbonyl (Boc) protection strategies.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the alkyne group to a carboxylic acid derivative.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing the tert-butoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or ozone (O₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or esters.

  • Reduction: : Production of alcohols.

  • Substitution: : Generation of a variety of functionalized derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-[(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and functional groups. Similar compounds might include other bicyclic structures with different substituents or functional groups. These compounds can be compared based on their reactivity, biological activity, and industrial applications.

List of Similar Compounds

  • Bicyclo[3.1.0]hexane derivatives

  • Other Boc-protected amines

  • Alkyne-containing carboxylic acids

Properties

CAS No.

2679950-49-1

Molecular Formula

C13H17NO4

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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